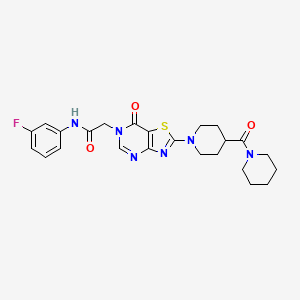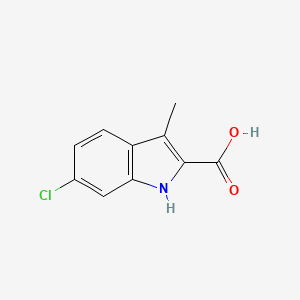
6-chloro-3-methyl-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 441801-03-2 . It has a molecular weight of 209.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H8ClNO2/c1-5-7-3-2-6 (11)4-8 (7)12-9 (5)10 (13)14/h2-4,12H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 209.63 .Applications De Recherche Scientifique
Phytohormone and Phytotoxin Analysis in Plants
6-chloro-3-methyl-1H-indole-2-carboxylic Acid plays a role in the analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. Research by Schmelz et al. (2003) demonstrates a GC-MS-based metabolic profiling approach that facilitates the examination of complex changes in plant systems in response to pathogen infection, herbivory, mechanical damage, and drought stress. The method allows for the quantification of phytohormones such as salicylic acid, jasmonic acid, and abscisic acid, alongside phytotoxin mimics like coronatine, revealing the intricate signaling crosstalk in plants under various stresses (Schmelz et al., 2003).
Synthesis of Biologically Active Compounds
Sharma (2017) explores the synthesis of indolo [3,2-C] isoquinoline derivatives, starting from indole-2-carboxylates. This synthesis pathway is crucial for creating biologically active compounds with potential applications in pharmaceuticals. The study showcases how indole-2-carboxylic Acid derivatives can be converted through several chemical reactions to yield compounds with varied biological activities (Sharma, 2017).
Heterocyclic Synthesis
Research by Majo and Perumal (1996) presents a one-pot synthesis method for heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier reagent, starting from substituted 2-[(carboxymethyl)amino]benzoic acids. This synthesis approach underscores the versatility of indole carboxylic acids in producing heterocyclic compounds, which are essential in medicinal chemistry and material science (Majo & Perumal, 1996).
Carboxylation and Carbamoylation Processes
Nemoto et al. (2016) detail the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, demonstrating the chemical versatility of indole derivatives in synthetic organic chemistry. This study highlights the methods for modifying indole compounds to produce indole-3-carboxylic acids and related derivatives with potential applications in drug synthesis and material science (Nemoto et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that contribute to their therapeutic potential.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. These effects would depend on the specific receptors that the compound interacts with and the biochemical pathways it influences.
Propriétés
IUPAC Name |
6-chloro-3-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVDDDKAEPQDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441801-03-2 |
Source


|
| Record name | 6-chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

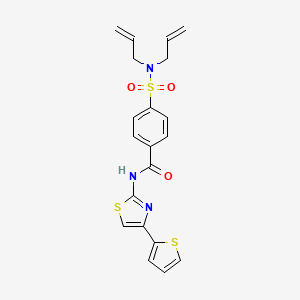

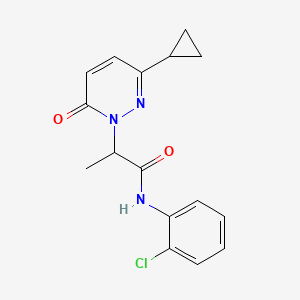
![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2878296.png)

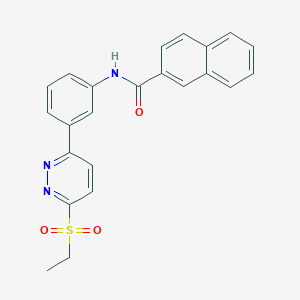
![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)
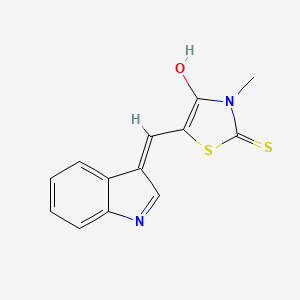
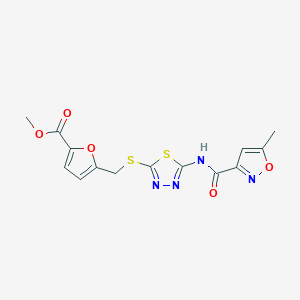
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)
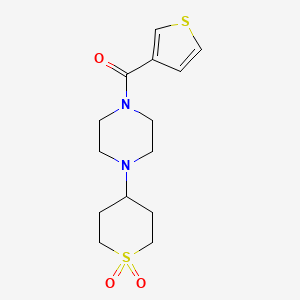
![[1-(3-Bromophenyl)tetrazol-5-yl]methanamine](/img/structure/B2878308.png)
